(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one
Description
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one is a hydrazinylidene derivative characterized by a propan-2-one backbone substituted with a 4-bromo-2-nitrophenyl hydrazone group. This compound belongs to a class of chalcone-like intermediates, often synthesized via condensation reactions between aromatic aldehydes and hydrazinylidene ketones under basic conditions (e.g., 20% NaOH) .
Properties
IUPAC Name |
(1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFZMCTMUTLBY-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=N/NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one typically involves the reaction of 4-bromo-2-nitroaniline with acetylacetone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product through cyclization and dehydration steps. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The hydrazinylidene moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines or thiols. Reaction conditions typically involve moderate to high temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding aniline derivative, while nucleophilic substitution of the bromo group can produce a wide range of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of hydrazones, like (1E)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one, exhibit significant antibacterial and antifungal activities. For instance, research indicates that such compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. These intermediates are crucial in the preparation of pyrazoles and other nitrogen-containing heterocycles, which have applications in pharmaceuticals and agrochemicals . The compound's ability to form stable derivatives through various reactions enhances its utility in synthetic pathways.
Analytical Chemistry
The presence of the nitro and bromo substituents in the compound provides unique spectroscopic properties that can be exploited in analytical methods . Techniques such as UV-Vis spectroscopy and HPLC have been utilized to analyze the compound's behavior under different conditions, aiding in understanding its stability and reactivity .
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the hydrazone structure could enhance efficacy against specific bacterial strains .
Case Study 2: Synthesis of Heterocycles
Research conducted by Asiri et al. highlighted the role of this compound as a precursor for synthesizing pyrazoles. The study illustrated how the compound could be transformed through condensation reactions with various aldehydes, leading to compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of (1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and nitro groups may facilitate binding to these targets through hydrogen bonding, van der Waals interactions, or covalent modifications. The hydrazinylidene moiety may also play a role in the compound’s reactivity, enabling it to participate in redox reactions or form stable complexes with metal ions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Key Compounds Compared:
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one
(E)-1-Benzylidene-2-(4-chlorophenyl)-1H-imidazole-2-propanone
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
Table 1: Structural Parameters
Analysis:
Electronic and Spectroscopic Properties
Table 2: NMR and Hammett Correlations
Analysis:
- Poor Hammett correlations in analogs suggest substituent electronic effects are non-linear or steric factors dominate .
Table 3: Reaction Yields and Byproducts
Analysis:
- The nitro group in the target compound may slow condensation due to reduced nucleophilicity of the aryl ring, contrasting with electron-donating groups (e.g., methyl) that enhance reactivity .
- Competitive byproduct formation (e.g., trifluoroacetamide) is observed in methyl-substituted analogs .
Table 4: Cytotoxicity and Antimicrobial Activity
Analysis:
- Pyrimidine analogs derived from hydrazinylidene precursors show potent cytotoxicity (IC₅₀ < 10 μM), suggesting the target compound’s nitro group may enhance bioactivity via electron-withdrawing effects .
- Antimicrobial activity in chlorophenyl derivatives highlights the role of halogen substituents in membrane disruption .
Biological Activity
Overview
(1E)-1-[(4-Bromo-2-nitrophenyl)hydrazinylidene]propan-2-one, also known as acetone 4-bromo-2-nitrophenylhydrazone, is an organic compound with significant potential in biological research and medicinal chemistry. It is characterized by a hydrazone functional group, which is known for its reactivity and ability to form complexes with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₉H₈BrN₃O₃
- Molecular Weight : 286.08 g/mol
- CAS Number : 914636-18-3
- IUPAC Name : this compound
The compound features a bromo group and a nitro group attached to a phenyl ring, contributing to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors through:
- Hydrogen Bonding : The nitro and bromo groups can form hydrogen bonds with amino acid residues in target proteins.
- Redox Reactions : The hydrazinylidene moiety may participate in redox reactions, influencing cellular signaling pathways.
These interactions may lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that it can induce apoptosis (programmed cell death) in:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammation revealed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting a potential role in treating infections caused by multidrug-resistant bacteria .
- Cancer Cell Line Study : A research article reported on the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that it selectively induced cell death in cancer cells while sparing normal cells, highlighting its therapeutic potential .
- Inflammation Model Study : In an experimental model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to control groups, demonstrating its anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
